molecular formula C8H3BrINO2 B1446254 2-Bromo-5-cyano-3-iodobenzoic acid CAS No. 1805016-78-7

2-Bromo-5-cyano-3-iodobenzoic acid

Cat. No. B1446254
M. Wt: 351.92 g/mol
InChI Key: WCOZYECPGADRME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-cyano-3-iodobenzoic acid, also known as 2-Bromo-5-cyano-3-Iodo-benzoic acid (BCIB) is a chemical compound belonging to the class of benzoic acid derivatives. It is a versatile compound that can be used in various scientific applications, such as synthesis, research, and medical applications. BCIB is an important intermediate in the synthesis of other compounds and can be used in various studies, such as biochemical and physiological studies. In addition, BCIB has a wide range of applications in laboratory experiments due to its high reactivity and stability.

Mechanism Of Action

BCIB is an acid that is highly reactive and has a wide range of applications in scientific research. It can act as an electron acceptor and can be used to catalyze a variety of reactions, such as the hydrolysis of esters and amides. BCIB can also be used to catalyze the oxidation of organic compounds. In addition, BCIB can be used to catalyze the formation of carbon-carbon bonds.

Biochemical And Physiological Effects

BCIB has several biochemical and physiological effects. It can act as an electron acceptor and can be used to catalyze a variety of reactions, such as the hydrolysis of esters and amides. In addition, BCIB can be used to catalyze the oxidation of organic compounds. It can also be used to catalyze the formation of carbon-carbon bonds.

Advantages And Limitations For Lab Experiments

BCIB has several advantages and limitations for laboratory experiments. One of the main advantages of BCIB is its high reactivity and stability. This makes it an ideal intermediate for synthesizing other compounds. In addition, BCIB is relatively easy to obtain and is relatively inexpensive. However, BCIB is also highly toxic and must be handled with care. It should not be ingested or inhaled and should be stored in a secure, well-ventilated area.

Future Directions

The use of BCIB in laboratory experiments is still in its early stages and there is much potential for further research. One possible future direction is the development of more efficient synthesis methods for BCIB. In addition, further research could be done on the biochemical and physiological effects of BCIB. Furthermore, more studies could be done on the use of BCIB in drug synthesis and development. Finally, BCIB could be used in the development of new materials, such as polymers, dyes, and catalysts.

Scientific Research Applications

BCIB has a wide range of scientific research applications. It is used as an intermediate in the synthesis of other compounds, such as polymers, drugs, and dyes. BCIB is also used in biochemical and physiological studies, such as studies on enzyme kinetics, protein-protein interactions, and drug metabolism. In addition, BCIB can be used in various laboratory experiments, such as organic synthesis, chromatography, and spectroscopy.

properties

IUPAC Name

2-bromo-5-cyano-3-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrINO2/c9-7-5(8(12)13)1-4(3-11)2-6(7)10/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOZYECPGADRME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Br)I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-cyano-3-iodobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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